molecular formula C5H8N4 B2793079 1-cyclopropyl-1H-1,2,3-triazol-5-amine CAS No. 1785430-82-1

1-cyclopropyl-1H-1,2,3-triazol-5-amine

Cat. No. B2793079
CAS RN: 1785430-82-1
M. Wt: 124.147
InChI Key: CFNARZSOJXATCE-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-1,2,3-triazol-5-amine is a chemical compound with the CAS Number: 1785430-82-1 . It has a molecular weight of 124.15 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,3-triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is part of the popular “click chemistry” approach .


Molecular Structure Analysis

The InChI code for 1-cyclopropyl-1H-1,2,3-triazol-5-amine is 1S/C5H8N4/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2,6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-cyclopropyl-1H-1,2,3-triazol-5-amine is a powder that is stored at room temperature . It has a molecular weight of 124.15 . 1,2,3-triazoles, in general, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles, including 1-cyclopropyl-1H-1,2,3-triazol-5-amine, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have been used extensively in polymer chemistry . Their high chemical stability and strong dipole moment make them ideal for use in this field .

Supramolecular Chemistry

1,2,3-triazoles have found applications in supramolecular chemistry . Their aromatic character and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . This involves the use of these compounds to link two molecules together, often for the purpose of labeling or immobilization .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They are used as a tool to probe biological systems, often through the use of bioorthogonal chemistry .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to label molecules of interest, allowing them to be visualized using fluorescence microscopy .

Materials Science

1,2,3-triazoles have applications in materials science . They can be used in the synthesis of new materials, often with unique properties .

Safety and Hazards

The compound has been classified under GHS07 for safety . It has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .

Future Directions

1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The future of 1-cyclopropyl-1H-1,2,3-triazol-5-amine and similar compounds lies in further exploring their potential applications in these areas.

properties

IUPAC Name

3-cyclopropyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNARZSOJXATCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-1H-1,2,3-triazol-5-amine

CAS RN

1785430-82-1
Record name 1-cyclopropyl-1H-1,2,3-triazol-5-amine
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